3-(Aminomethyl)-5-phenylpyrazole

Overview

Description

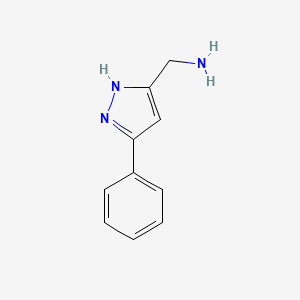

3-(Aminomethyl)-5-phenylpyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group attached to the pyrazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(Aminomethyl)-5-phenylpyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, phenylhydrazine can react with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazole.

Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. For example, the pyrazole compound can be reacted with formaldehyde and ammonium chloride to form this compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-(Aminomethyl)-5-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the methanamine group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-(Aminomethyl)-5-phenylpyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine: Due to its potential biological activities, this compound is explored as a lead compound in the development of new drugs for treating infections and other diseases.

Industry: The compound is used in the synthesis of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-phenylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-(Aminomethyl)-5-phenylpyrazole can be compared with other similar compounds, such as:

N-Methyl-1-3-(Aminomethyl)-5-phenylpyrazole: This compound features a methyl group attached to the nitrogen atom of the methanamine group. It exhibits similar chemical properties but may have different biological activities.

1-(3-phenyl-1H-pyrazol-5-yl)methanamine: This isomer has the methanamine group attached to the 5-position of the pyrazole ring instead of the 3-position. The positional isomerism can lead to variations in reactivity and biological activity.

5-Amino-1-phenyl-1H-pyrazole: This compound lacks the methanamine group but retains the phenyl-substituted pyrazole core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(Aminomethyl)-5-phenylpyrazole (CAS No. 936940-08-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.

- Anticancer Activity : Potential to inhibit tumor cell proliferation.

- Neuroprotective Effects : Possible applications in neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. Notably, it is believed to influence the following pathways:

- Inhibition of Protein Kinases : The compound has been shown to inhibit protein tyrosine kinases (PTKs), which are crucial for cell growth and differentiation. This inhibition can lead to reduced cell proliferation and survival in cancerous cells .

- Modulation of Inflammatory Pathways : It affects the signaling pathways involved in inflammation, particularly by inhibiting the release of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .

- Impact on Tubulin Dynamics : Some studies suggest that derivatives of this compound may interfere with tubulin polymerization, thereby affecting the cell cycle and leading to G2/M phase arrest in cancer cells .

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various pathogens. For instance, studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to disrupt microbial cell function is a key factor in its antimicrobial efficacy.

Anti-inflammatory Studies

In vivo studies have demonstrated that this compound can reduce microglial activation and astrocyte proliferation in models of neuroinflammation. Specifically, it has been effective in mitigating LPS-induced inflammatory responses in animal models, suggesting potential therapeutic applications for neurodegenerative diseases characterized by inflammation .

Anticancer Potential

Research on the anticancer properties of this compound has revealed promising results. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines at low micromolar concentrations. For example, one study reported IC50 values ranging from 0.08 to 12.07 µM for different derivatives, indicating potent anticancer activity .

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of this compound in LPS-stimulated BV-2 microglial cells.

- Findings : The compound significantly reduced TNF-α release and inhibited the phosphorylation of p38 MAPK, highlighting its potential as an anti-inflammatory agent.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for both bacterial strains, demonstrating its effectiveness as an antimicrobial agent.

Data Table

Properties

IUPAC Name |

(3-phenyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLBOMHYJMAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295888 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-08-8 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.